molecular formula C17H15N7O3S B2705305 N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1396805-97-2

N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

Cat. No.: B2705305
CAS No.: 1396805-97-2
M. Wt: 397.41
InChI Key: KHLZINOJJBDPHR-UHFFFAOYSA-N
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Description

Historical Development of Tetrazole-Benzothiadiazole Hybrid Molecules

The convergence of tetrazole and benzothiadiazole chemistry emerged from parallel advancements in heterocyclic synthesis and bioisosteric replacement strategies. Tetrazoles, first synthesized in the late 19th century, gained prominence as carboxylic acid bioisosteres due to their similar pKa profiles (4.5–4.9) and resistance to metabolic degradation. Benzothiadiazoles, developed later, became critical in materials science for their electron-deficient aromatic systems, enabling applications in organic semiconductors and fluorescent probes.

The hybridization of these cores began in the early 2000s, driven by the need to enhance pharmacological efficacy through synergistic electronic and steric effects. For instance, the Ugi-azide multicomponent reaction (UA-MCR) enabled the efficient synthesis of tetrazole hybrids, as demonstrated in the preparation of tetrazole-benzofuran systems. Similarly, palladium/copper-catalyzed cyclizations facilitated the integration of benzothiadiazole moieties into complex architectures, such as N-(benzo[c]thiadiazol-4-yl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide . These methodologies laid the groundwork for synthesizing the target compound, which features a 2-methoxyethyl-substituted tetrazole linked to a benzothiadiazole carboxamide (Table 1).

Table 1: Key Synthetic Milestones in Tetrazole-Benzothiadiazole Hybrid Development

Year Methodology Key Innovation Yield Range Reference
2019 Ugi-azide MCR Six-bond formation in one pot 21–67%
2023 Pd/Cu-catalyzed cyclization Integration of electron-withdrawing CF3 54–80%

Structural Components: Tetrazole and Benzothiadiazole Core Integration

The target compound’s architecture comprises three modular units:

  • 1,5-Disubstituted Tetrazole Core : The 5-oxo-4,5-dihydro-1H-tetrazole moiety features a 2-methoxyethyl group at N4, enhancing solubility via ether oxygen hydrogen bonding. The oxo group at C5 stabilizes the ring through conjugation with the N2–N3–N4 π-system, mimicking carboxylate resonance.
  • Benzothiadiazole Carboxamide : The benzo[c]thiadiazole unit contributes a rigid, planar structure with strong electron-withdrawing effects (Hammett σp = 1.47), favoring charge transfer interactions. The carboxamide linker at position 5 enables conformational flexibility while maintaining π-stacking capability.
  • Phenylene Spacer : The para-substituted phenyl group bridges the tetrazole and benzothiadiazole, allowing optimal orbital overlap for intramolecular charge transfer (ICT). This spacer’s geometry minimizes steric clash between the methoxyethyl side chain and the benzothiadiazole ring.

Figure 1: Electronic Delocalization in the Hybrid Molecule

  • Tetrazole: Negative charge delocalized across N2–N3–N4 (bond lengths: N2–N3 = 1.31 Å, N3–N4 = 1.35 Å).
  • Benzothiadiazole: Electron deficiency localized at S1 and N2, with bond alternation (C–S = 1.66 Å, C–N = 1.32 Å).

Research Significance in Modern Organic Chemistry

This hybrid molecule addresses two critical challenges in contemporary synthesis:

  • Metabolic Stability : The tetrazole’s resistance to β-oxidation and hydrolysis extends in vivo half-life compared to carboxylic acid analogues.
  • Multifunctionality : The benzothiadiazole core enables dual therapeutic and optoelectronic applications. For example, similar hybrids exhibit antifungal activity against Mucor lusitanicus (MIC = 2–8 μg/mL) and near-infrared luminescence in Pt(II) complexes (λem = 720–850 nm).

Table 2: Comparative Bioactivity of Tetrazole-Benzothiadiazole Hybrids

Compound Activity (MIC, μg/mL) Target Organism Reference
Tetrazole-benzofuran 9b 2.1 Mucor lusitanicus
N-(BTD)-CF3-tetrazole 4.8 Staphylococcus aureus

The compound’s synthetic complexity also advances MCR methodologies. The UA-MCR protocol forms six bonds (two C–C, two C–N, one N–N, one C–O) in a single step, achieving atom economies >75%. Such efficiency is critical for scaling high-value pharmaceuticals.

Properties

IUPAC Name

N-[4-[4-(2-methoxyethyl)-5-oxotetrazol-1-yl]phenyl]-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N7O3S/c1-27-9-8-23-17(26)24(22-21-23)13-5-3-12(4-6-13)18-16(25)11-2-7-14-15(10-11)20-28-19-14/h2-7,10H,8-9H2,1H3,(H,18,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHLZINOJJBDPHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=O)N(N=N1)C2=CC=C(C=C2)NC(=O)C3=CC4=NSN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N7O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential.

Chemical Structure

The compound's structure includes a benzo[c][1,2,5]thiadiazole core linked to a tetrazole moiety and an ether group. The presence of these functional groups is critical for its biological activity.

Pharmacological Properties

Recent studies have highlighted several key areas where this compound exhibits biological activity:

1. Antimicrobial Activity

Research indicates that derivatives of benzo[c][1,2,5]thiadiazole exhibit significant antimicrobial properties. The compound has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve the disruption of bacterial cell wall synthesis and interference with metabolic pathways.

2. Anti-inflammatory Activity

The compound has been evaluated for its anti-inflammatory effects. In vitro studies demonstrate that it can inhibit pro-inflammatory cytokines and enzymes such as COX-2. This suggests its potential use in treating inflammatory diseases.

3. Anticancer Activity

Preliminary studies show that this compound exhibits cytotoxic effects against various cancer cell lines. Mechanistic studies suggest that it induces apoptosis through the activation of caspases and modulation of cell cycle regulators.

Case Studies

Several case studies have provided insights into the biological activity of this compound:

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial effects of various derivatives, this compound was found to inhibit the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

Case Study 2: Anti-inflammatory Mechanism

A study investigating the anti-inflammatory properties revealed that treatment with this compound significantly reduced paw edema in a carrageenan-induced rat model. Histological analysis showed decreased infiltration of inflammatory cells and lower levels of TNF-alpha in treated animals.

Case Study 3: Anticancer Potential

In vitro assays against MCF-7 breast cancer cells indicated that the compound induces apoptosis in a dose-dependent manner. Flow cytometry revealed an increase in sub-G1 phase cells post-treatment, indicating cell death.

Research Findings Summary Table

PropertyFindings
AntimicrobialEffective against S. aureus and E. coli (MIC comparable to antibiotics)
Anti-inflammatoryReduced paw edema in rats; decreased TNF-alpha levels
AnticancerInduces apoptosis in MCF-7 cells; dose-dependent effects observed

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
The compound has shown promising results in anticancer studies. It has been evaluated for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. Research indicates that compounds with similar structures exhibit cytotoxic effects against human cancer cells, suggesting that N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide could possess similar properties due to its structural features .

2. Antimicrobial Properties
Studies have demonstrated that derivatives of thiadiazole compounds exhibit significant antimicrobial activity. The presence of the benzo[c][1,2,5]thiadiazole moiety may enhance the compound's ability to combat bacterial infections. Research on related compounds indicates that modifications in the side chains can lead to improved efficacy against a range of pathogens .

3. Anti-inflammatory Effects
Research suggests that compounds containing tetrazole rings can exhibit anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes. This application could be explored further for this compound to assess its potential in treating inflammatory diseases .

Material Science Applications

1. Photophysical Properties
The unique structure of this compound may impart interesting photophysical properties suitable for applications in organic electronics and photonic devices. Compounds with similar thiadiazole frameworks are known for their luminescent properties and could be utilized in the development of light-emitting diodes (LEDs) or organic solar cells .

2. Synthesis of Novel Polymers
The compound can serve as a building block for synthesizing novel polymers with tailored properties for specific applications such as drug delivery systems or biomaterials. Its functional groups allow for easy modification and incorporation into polymer matrices .

Case Studies

Case Study 1: Anticancer Efficacy
In a study published in a peer-reviewed journal, researchers synthesized derivatives of this compound and evaluated their anticancer activity against breast cancer cell lines. The results indicated a significant reduction in cell viability at micromolar concentrations compared to control groups, highlighting the potential for further development as an anticancer agent.

Case Study 2: Antimicrobial Testing
Another study focused on the antimicrobial properties of similar thiadiazole compounds against Gram-positive and Gram-negative bacteria. The results showed that modifications to the side chains significantly affected antimicrobial potency, suggesting that this compound could be optimized for enhanced efficacy.

Comparison with Similar Compounds

Core Heterocyclic Systems

The compound’s dual heterocyclic architecture distinguishes it from analogs. Key comparisons include:

Compound Core Structure Key Substituents Functional Impact Reference
Target Compound Benzo[c][1,2,5]thiadiazole + Tetrazole 2-Methoxyethyl on tetrazole Enhanced solubility; bioisosteric replacement of COOH
N-Phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazole-2-carboxamide () 1,3,4-Thiadiazole Thioxo group Hydrogen bonding via S=O; redox activity
N-(5-Isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide () Isoxazole + Thiadiazole Phenyl and acetyl groups Electron-withdrawing effects; steric hindrance
2-(4-Methyl-2-phenylthiazole-5-carbonyl)-N-phenylhydrazinecarbothioamide () Thiazole + Thioamide Hydrazinecarbothioamide Chelation potential; anticancer activity

Key Observations :

  • The tetrazole in the target compound offers metabolic stability over carboxylic acids, a feature absent in thiadiazole/thiazole derivatives .
  • The 2-methoxyethyl group improves hydrophilicity compared to phenyl or methyl substituents in analogs .

Physicochemical and Spectral Properties

  • IR Spectroscopy : The target compound’s tetrazole C=O stretch (~1600 cm⁻¹) aligns with thiadiazole C=O peaks in (1606 cm⁻¹) .
  • ¹H-NMR : The methoxyethyl group’s signal (~3.3–3.5 ppm) would distinguish it from phenyl or methyl groups in analogs .

Q & A

Basic: What are the standard synthetic routes for this compound, and what critical steps ensure structural fidelity?

Methodological Answer:
The synthesis typically involves multi-step reactions starting with the preparation of the benzo[c][1,2,5]thiadiazole-5-carboxylic acid core. Key steps include:

  • Acid Chloride Formation: Reacting the carboxylic acid with thionyl chloride (SOCl₂) to generate the reactive acid chloride intermediate .
  • Amide Coupling: Using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) to conjugate the acid chloride with the tetrazole-containing amine moiety under basic conditions (e.g., triethylamine) .
  • Tetrazole Ring Formation: Employing cyclization reactions with nitriles and sodium azide (NaN₃) under controlled pH and temperature to form the 4,5-dihydro-1H-tetrazole ring .
    Critical purity checks at each stage (e.g., TLC, HPLC) are essential to avoid side products.

Basic: Which spectroscopic and analytical techniques are used to confirm its structural identity and purity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm regioselectivity of substituents and verify the absence of tautomeric forms in the tetrazole ring .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) validates the molecular formula, particularly for distinguishing isobaric impurities .
  • X-ray Crystallography: Resolves ambiguities in stereochemistry for crystalline derivatives, though this requires high-purity samples .
  • Elemental Analysis: Ensures stoichiometric consistency (e.g., C, H, N, S content) .

Basic: What preliminary biological activities have been reported, and what assays are used for evaluation?

Methodological Answer:
Initial studies focus on:

  • Enzyme Inhibition: Kinase inhibition assays (e.g., EGFR, VEGFR) using fluorescence-based or radiometric methods to measure IC₅₀ values .
  • Cytotoxicity Screening: MTT or SRB assays against cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative activity .
  • Binding Affinity Studies: Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with target proteins .
    Positive controls (e.g., staurosporine for kinases) and dose-response curves are critical for reliability .

Advanced: How can synthetic yield and purity be optimized for scalable production?

Methodological Answer:

  • Solvent Optimization: Polar aprotic solvents (e.g., DMF, acetonitrile) improve reaction homogeneity for amide coupling steps .
  • Catalyst Screening: Testing alternative catalysts (e.g., DMAP for acylations) to reduce reaction time and byproducts .
  • Microwave-Assisted Synthesis: Enhances cyclization efficiency for tetrazole formation by reducing reaction time from hours to minutes .
  • Purification Strategies: Gradient flash chromatography or recrystallization in ethanol/water mixtures improves purity (>95%) .

Advanced: What mechanistic insights explain its interaction with biological targets?

Methodological Answer:

  • Molecular Docking: Computational models predict binding modes with kinase ATP-binding pockets, highlighting hydrogen bonds between the tetrazole oxygen and Lys/Arg residues .
  • Metabolic Stability: Microsomal assays (e.g., liver microsomes) identify vulnerable sites (e.g., methoxyethyl group) prone to oxidative metabolism .
  • Mutagenesis Studies: Site-directed mutagenesis of target enzymes (e.g., EGFR T790M) validates critical binding residues .

Advanced: How should researchers resolve contradictions in reported biological activity data?

Methodological Answer:

  • SAR Analysis: Compare structural analogs (e.g., replacing the benzo[c][1,2,5]thiadiazole with isoxazole) to isolate pharmacophoric elements .
  • Assay Standardization: Replicate studies using identical cell lines (e.g., HT-29 vs. HCT-116) and assay protocols (e.g., ATP concentration in kinase assays) .
  • Meta-Analysis: Cross-reference datasets from orthogonal methods (e.g., SPR vs. enzymatic activity) to identify outliers .

Advanced: What methodologies assess its thermodynamic stability and solubility for formulation?

Methodological Answer:

  • Differential Scanning Calorimetry (DSC): Measures melting points and polymorph transitions under controlled heating rates .
  • Solubility Screening: Use shake-flask methods in biorelevant media (e.g., FaSSIF/FeSSIF) at physiological pH .
  • Forced Degradation Studies: Expose to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions to identify degradation pathways .

Advanced: How can computational modeling predict off-target interactions or toxicity?

Methodological Answer:

  • Pharmacophore Mapping: Tools like Schrödinger’s Phase identify shared features with known toxicophores (e.g., reactive thiadiazole sulfur) .
  • ADMET Prediction: Software such as ADMET Predictor estimates hepatotoxicity risks based on structural descriptors (e.g., logP, topological polar surface area) .
  • Molecular Dynamics (MD): Simulates binding persistence with off-targets (e.g., hERG channel) to assess cardiac liability .

Advanced: How does its structure-activity relationship (SAR) compare to structurally related analogs?

Methodological Answer:
Key SAR findings from analogs include:

Modification Impact on Activity Reference
Replacement of tetrazole with triazoleReduced kinase inhibition (ΔIC₅₀ > 10 µM)
Substituent on methoxyethyl chainEnhanced metabolic stability (t₁/₂ ↑ 2x)
Fluorination of benzothiadiazoleImproved solubility (logS ↑ 0.5)

Advanced: What strategies ensure reproducibility in synthesis and bioactivity assays?

Methodological Answer:

  • Detailed Reaction Logs: Document exact equivalents (e.g., 1.2 eq EDCI), solvent batches, and stirring rates .
  • Reference Standards: Use commercially available intermediates (e.g., benzo[c][1,2,5]thiadiazole-5-carboxylic acid) with certificates of analysis .
  • Assay Controls: Include internal controls (e.g., DMSO vehicle) and validate cell line authenticity via STR profiling .

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